N-(2-chlorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
Description
N-(2-Chlorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a 2-chlorobenzyl carboxamide at position 3, and a 1H-tetrazol-1-yl group at position 2. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The 2-chlorobenzyl group may influence lipophilicity and receptor binding, while the methyl substituents could modulate steric effects and solubility .
Properties
Molecular Formula |
C15H14ClN5OS |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5OS/c1-9-10(2)23-15(21-8-18-19-20-21)13(9)14(22)17-7-11-5-3-4-6-12(11)16/h3-6,8H,7H2,1-2H3,(H,17,22) |
InChI Key |
MXOSPRABEWCLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CC=CC=C2Cl)N3C=NN=N3)C |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.8 g/mol. The presence of the tetrazole ring is particularly noteworthy as it is known for enhancing the biological activity of compounds through various mechanisms.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1190299-14-9 |
| Molecular Formula | C₁₅H₁₄ClN₅OS |
| Molecular Weight | 347.8 g/mol |
Antitumor Activity
Research indicates that compounds containing the tetrazole moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives with tetrazole rings can induce apoptosis in cancer cells by interacting with crucial proteins involved in cell survival pathways. In a structure-activity relationship (SAR) analysis, modifications to the phenyl ring and the introduction of electron-withdrawing groups were found to enhance cytotoxic activity against various cancer cell lines .
Antimicrobial Properties
Tetrazole derivatives have been reported to possess broad-spectrum antimicrobial activities. The compound's ability to inhibit bacterial growth has been linked to its interaction with bacterial enzymes and cell wall synthesis pathways. For example, tetrazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as novel antibiotics .
Neuroprotective Effects
Emerging research also suggests neuroprotective effects associated with tetrazole derivatives. These compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . The presence of the thiophene ring in this compound is hypothesized to contribute to these neuroprotective properties.
Case Studies
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound against human cancer cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .
Case Study 2: Antimicrobial Activity
In a microbiological assessment, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of N-(2-chlorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide. The compound has shown potential against various cancer cell lines, indicating its role as a promising anticancer agent.
- Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.3 | |
| MCF-7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
In a study, the compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 10.5 µM, indicating its potential for further development as an anticancer drug.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 18 | |
| Staphylococcus aureus | 20 | |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Material Science Applications
Beyond pharmacological uses, this compound is being investigated for its potential applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.
Organic Semiconductor Development
The unique electronic properties of thiophene derivatives make them suitable for use in organic electronics. Research indicates that this compound can be incorporated into organic photovoltaic cells, enhancing their efficiency.
Case Study: Photovoltaic Performance
A recent study reported that incorporating this compound into polymer blends improved charge mobility and overall device performance.
- Table 3: Photovoltaic Performance Metrics
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues in Sulfonamide and Thiophene Families
Sulfonamide-Based Inhibitors
Compounds such as N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) and N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) () share the 2-chlorobenzyl motif but differ in their core structure (sulfonamide vs. thiophene-carboxamide). These sulfonamides exhibit inhibitory activity against butyrylcholinesterase (BChE), with IC50 values of 42.21 ± 0.25 and 45.31 ± 0.17 µM, respectively, compared to eserine (IC50 = 0.85 ± 0.0001 µM). The tetrazole-containing thiophene derivative may exhibit distinct activity due to enhanced hydrogen-bonding capabilities from the tetrazole ring .
Tetrahydrobenzothiophene Derivatives
Compounds 23–26 () feature tetrahydrobenzo[b]thiophene cores with carboxamide and ester functionalities. For example, Compound 23 (N-(2-Chlorophenyl) derivative) has a succinic anhydride-derived side chain, while the target compound utilizes a tetrazole group.
Enzyme Inhibition
The tetrazole group in the target compound could mimic the carboxylate group in enzyme substrates, similar to how sulfonamides (e.g., 6k, 6d) act as transition-state analogs. However, the thiophene core may offer a more rigid scaffold compared to the sulfonamide-based inhibitors, possibly enhancing binding affinity to enzymes like BChE .
Antibacterial Activity
While direct data on the target compound’s antibacterial activity are unavailable, structurally related tetrahydrobenzothiophene derivatives (e.g., Compound 16 in ) show antibacterial properties. The 2-chlorobenzyl and tetrazole groups may enhance membrane penetration or disrupt bacterial enzymes, warranting further investigation .
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The tetrazole group can participate in hydrogen bonding, as seen in , where triazole-thione derivatives form hexamers via N–H···O/S interactions. Mercury software () could analyze the target compound’s crystal packing, predicting solubility and stability .
Solubility and Lipophilicity
The 2-chlorobenzyl group increases lipophilicity (logP ~3.5 estimated), while the tetrazole (pKa ~4.9) enhances water solubility at physiological pH. This balance contrasts with sulfonamide derivatives (e.g., 6k, logP ~4.2), which may have poorer solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide, and how can reaction yields be optimized?
- Methodology : Use anhydride-mediated coupling reactions in dry CH₂Cl₂ under reflux, as demonstrated for structurally analogous thiophene carboxamides . Optimize yields by controlling stoichiometry (e.g., 1.1 eq of reagents) and purification via reverse-phase HPLC or recrystallization (methanol/water) . Monitor reaction progress with TLC and characterize intermediates via HRMS and NMR.
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the 2-chlorobenzyl group (δ ~7.2–7.4 ppm, aromatic protons) and tetrazole ring (δ ~8.5–9.5 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹), NH (3200–3400 cm⁻¹), and tetrazole C=N (1520–1580 cm⁻¹) stretches .
- HRMS : Validate molecular weight with <2 ppm error (e.g., calculated vs. observed M+H⁺) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodology : Screen for antibacterial/antifungal activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) . For antitumor potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations . Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and solvent controls (DMSO <1% v/v).
Q. What computational tools predict this compound’s solubility and stability under physiological conditions?
- Methodology : Use Mercury CSD 2.0 to analyze crystal packing and hydrogen-bonding patterns, which influence solubility . Apply DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties and pKa values . Experimentally validate with shake-flask solubility tests in PBS (pH 7.4) and stability studies via HPLC at 37°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology :
- Substitution patterns : Modify the 2-chlorobenzyl group to 2,6-dichloro or fluorophenyl variants to assess steric/electronic effects on target binding .
- Tetrazole replacement : Replace 1H-tetrazole with 1,3,4-thiadiazole to evaluate resistance to metabolic oxidation .
- Data analysis : Correlate IC₅₀ values (e.g., in µM) with substituent Hammett constants (σ) or logP values .
Q. What strategies resolve contradictions in reported biological data (e.g., varying MIC values across studies)?
- Methodology :
- Standardize protocols : Ensure consistent inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hrs) .
- Validate purity : Use HPLC-MS to confirm >95% purity, as impurities (e.g., deacetylated byproducts) may skew results .
- Cross-test strains : Compare activity on reference strains (ATCC) vs. clinical isolates to identify resistance mechanisms .
Q. How can density functional theory (DFT) model this compound’s interaction with biological targets?
- Methodology :
- Active site docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) .
- Charge distribution : Calculate Mulliken charges for the tetrazole ring to identify nucleophilic/electrophilic hotspots .
- Thermodynamic stability : Optimize geometry at the B3LYP/6-311++G** level and compute Gibbs free energy of binding (ΔG) .
Q. What crystallographic techniques elucidate this compound’s solid-state behavior?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetone/water) and analyze with Mercury CSD 2.0 to map hydrogen-bonding networks (e.g., N–H···O=C interactions) .
- Packing analysis : Identify π-π stacking between thiophene and tetrazole rings, which may influence bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
